Methyl 4-[[(2-butyl-1,3-benzoxazole-5-carbonyl)amino]methyl]benzoate
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Overview
Description
Methyl 4-[[(2-butyl-1,3-benzoxazole-5-carbonyl)amino]methyl]benzoate is a complex organic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[[(2-butyl-1,3-benzoxazole-5-carbonyl)amino]methyl]benzoate typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized using 2-aminophenol and an aldehyde under reflux conditions with a suitable catalyst.
Introduction of Butyl Group: The butyl group is introduced via a Friedel-Crafts acylation reaction followed by a Clemmensen reduction.
Coupling with Benzoate: The final step involves coupling the benzoxazole derivative with methyl 4-aminomethylbenzoate under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[[(2-butyl-1,3-benzoxazole-5-carbonyl)amino]methyl]benzoate undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzoxazole core.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzoxazole core.
Reduction: Reduced forms of the carbonyl groups.
Substitution: Substituted benzoxazole derivatives with various functional groups.
Scientific Research Applications
Methyl 4-[[(2-butyl-1,3-benzoxazole-5-carbonyl)amino]methyl]benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer activities and potential use in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-[[(2-butyl-1,3-benzoxazole-5-carbonyl)amino]methyl]benzoate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors involved in microbial and cancer cell pathways.
Pathways Involved: Inhibition of key enzymes in microbial metabolism and disruption of cancer cell growth pathways.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole Derivatives: Compounds like 2-aminobenzoxazole and 2-methylbenzoxazole share structural similarities.
Other Esters: Compounds like methyl benzoate and ethyl benzoate have similar ester functional groups.
Uniqueness
Methyl 4-[[(2-butyl-1,3-benzoxazole-5-carbonyl)amino]methyl]benzoate is unique due to its specific combination of functional groups, which confer distinct biological activities and synthetic versatility.
Properties
IUPAC Name |
methyl 4-[[(2-butyl-1,3-benzoxazole-5-carbonyl)amino]methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-3-4-5-19-23-17-12-16(10-11-18(17)27-19)20(24)22-13-14-6-8-15(9-7-14)21(25)26-2/h6-12H,3-5,13H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMCPYYSRIOBGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(O1)C=CC(=C2)C(=O)NCC3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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